4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Description

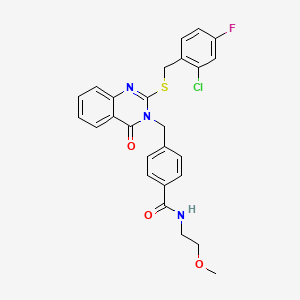

4-((2-((2-Chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide (ID: K289-0277) is a quinazolinone derivative featuring a 2-chloro-4-fluorobenzylthio group at position 2 of the quinazolinone core and an N-(2-methoxyethyl)benzamide moiety at position 2. Its molecular formula is C₂₅H₂₂ClN₃O₃S, with a molecular weight of 479.98 g/mol .

Properties

IUPAC Name |

4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFN3O3S/c1-34-13-12-29-24(32)18-8-6-17(7-9-18)15-31-25(33)21-4-2-3-5-23(21)30-26(31)35-16-19-10-11-20(28)14-22(19)27/h2-11,14H,12-13,15-16H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMXEWWLJOOOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a synthetic molecule of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a quinazoline core, a benzamide moiety, and a chloro-fluorobenzyl substituent. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their effects through multiple pathways:

- Inhibition of Enzymatic Activity : Many quinazoline derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. This compound may similarly affect histone deacetylases (HDACs), which play a crucial role in cancer progression.

- Antitumor Activity : Preliminary studies suggest that compounds related to this structure can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The mechanism may involve cell cycle arrest and modulation of apoptotic pathways.

Biological Activity Data

| Activity | IC50 Value | Cell Line | Reference |

|---|---|---|---|

| Antiproliferative | 1.30 μM | HepG2 | |

| HDAC Inhibition | 95.48 nM | HDAC3 | |

| Apoptosis Induction | - | Various | - |

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor efficacy of compounds similar to the target molecule in HepG2 liver cancer cells. The results indicated significant inhibition of cell proliferation, with an IC50 value of 1.30 μM, demonstrating the potential for therapeutic application in liver cancer treatment .

- Neuroprotective Effects : Another study explored the neuroprotective effects of quinazoline derivatives in models of epilepsy. The findings suggested that these compounds could modulate neurotransmitter levels and reduce oxidative stress, highlighting their potential as anti-seizure agents .

- Mechanistic Insights : Research into the mechanisms revealed that certain derivatives could promote apoptosis through G2/M phase arrest and modulation of key apoptotic proteins, providing insights into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Thioether vs. Sulfonamide : The target’s benzylthio group () differs from sulfonamide analogs (e.g., Compound 21), which are associated with carbonic anhydrase inhibition .

- Halogenation: The 2-chloro-4-fluoro substitution on the benzyl group may enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., Compound 4d) .

- Amide Variations : The N-(2-methoxyethyl)benzamide group in the target contrasts with simpler benzamides (e.g., Compound 4d) or bulkier piperazine-containing analogs (K284-4165), affecting solubility and bioavailability .

Yield and Purity:

- Yields for similar compounds range from 74–88% (–3, 7), suggesting the target compound’s synthesis could achieve comparable efficiency with optimized conditions.

- Purity is confirmed via NMR and MS (), which are critical for validating the target’s structural integrity.

Physicochemical Properties:

- Molecular Weight : At 479.98 g/mol, the target falls within the acceptable range for drug-likeness, whereas K284-4165 (680.62 g/mol) may face bioavailability challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.